3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound “3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one” is also known as Trifloxystrobin . It is a widely used fungicide . It is a Strobilurin foliar applied fungicide for control of certain foliar, stem and root diseases .
Molecular Structure Analysis
The compound exists as four geometric isomers: EE, EZ, ZE, and ZZ . Its chemical formula is C₂₀H₁₉F₃N₂O₄ .Physical And Chemical Properties Analysis
Trifloxystrobin has a low aqueous solubility and a low volatility . Based on its chemical properties, it would not normally be expected to leach to groundwater . It would not be expected to be persistent in soil or water systems .Scientific Research Applications
Herbicide Safener
This compound has been studied as a potential herbicide safener . It has been found to increase the expression levels of herbicide detoxifying enzymes, including glutathione S-transferase (GST), catalase (CAT), and peroxidase (POD), which can reduce the phytotoxicity of sulfonylurea herbicides in maize seedlings .
Antioxidant Activity
The compound has been associated with antioxidant activity . It has been found to induce the production of glutathione (GSH), a powerful antioxidant, in maize .
Antiviral Activity
Indole derivatives, including this compound, have been associated with antiviral activity . They have been found to inhibit a range of RNA and DNA viruses .
Anti-inflammatory Activity
Indole derivatives have been associated with anti-inflammatory activity . They have been found to inhibit the production of pro-inflammatory cytokines .
Anticancer Activity
Indole derivatives have been associated with anticancer activity . They have been found to inhibit the growth of various types of cancer cells .
Antimicrobial Activity
Indole derivatives have been associated with antimicrobial activity . They have been found to inhibit the growth of various types of bacteria and fungi .
Antidiabetic Activity
Indole derivatives have been associated with antidiabetic activity . They have been found to improve insulin sensitivity and glucose tolerance .
Antimalarial Activity
Indole derivatives have been associated with antimalarial activity . They have been found to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria .
Safety and Hazards
properties
IUPAC Name |
[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2,2-dichloroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N2O3/c1-10-5-6-14-13(7-10)15(25-29-18(28)16(20)21)17(27)26(14)9-11-3-2-4-12(8-11)19(22,23)24/h2-8,16H,9H2,1H3/b25-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWMDOHIDHFTAG-MYYYXRDXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=NOC(=O)C(Cl)Cl)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)N(C(=O)/C2=N\OC(=O)C(Cl)Cl)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one |
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